molecular formula C11H17N5O2 B2946318 8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 32086-99-0

8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2946318
CAS No.: 32086-99-0
M. Wt: 251.29
InChI Key: MBEPDFJOOMFBFU-UHFFFAOYSA-N
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Description

8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, also known as isobutylmethylxanthine, is a synthetic compound belonging to the xanthine family. It is structurally related to caffeine and theobromine, which are naturally occurring xanthines. This compound is widely used in scientific research due to its ability to inhibit phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves the alkylation of theobromine or caffeine. One common method involves the reaction of theobromine with isobutylamine in the presence of a suitable base, such as sodium hydride, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the isobutylamine replaces a hydrogen atom on the xanthine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups on the xanthine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced xanthine derivatives.

    Substitution: Formation of substituted xanthine compounds with various functional groups.

Scientific Research Applications

8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is extensively used in scientific research due to its ability to inhibit phosphodiesterase enzymes. This inhibition leads to increased levels of cAMP, which plays a crucial role in various cellular processes. Some key applications include:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in cell culture studies to modulate cAMP levels and study signal transduction pathways.

    Medicine: Investigated for its potential therapeutic effects in conditions like asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular diseases.

    Industry: Utilized in the development of pharmaceuticals and as an additive in certain cosmetic formulations.

Mechanism of Action

The primary mechanism of action of 8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is the inhibition of phosphodiesterase enzymes. By inhibiting these enzymes, the compound prevents the breakdown of cAMP, leading to its accumulation within cells. Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various target proteins, resulting in altered cellular functions. This mechanism is crucial in regulating processes such as cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique compared to other xanthines due to its specific structural modifications. Similar compounds include:

    Caffeine (1,3,7-trimethylxanthine): Naturally occurring stimulant with similar phosphodiesterase inhibitory effects but different potency and selectivity.

    Theobromine (3,7-dimethylxanthine): Found in cocoa, with milder stimulant effects and different pharmacological profile.

    Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases, with a distinct mechanism of action and therapeutic applications.

Each of these compounds shares a common xanthine core but differs in their side chains and functional groups, leading to variations in their biological activities and applications.

Properties

IUPAC Name

1,3-dimethyl-8-(2-methylpropylamino)-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O2/c1-6(2)5-12-10-13-7-8(14-10)15(3)11(18)16(4)9(7)17/h6H,5H2,1-4H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEPDFJOOMFBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC2=C(N1)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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